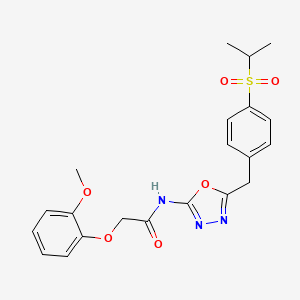

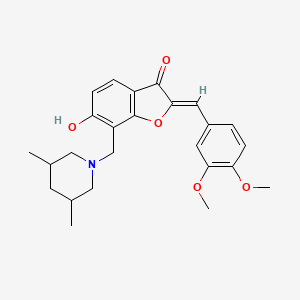

![molecular formula C14H15BrN2O3 B2553407 叔丁基N-[4-(4-溴苯基)-1,2-噁唑-3-基]氨基甲酸酯 CAS No. 2490406-87-4](/img/structure/B2553407.png)

叔丁基N-[4-(4-溴苯基)-1,2-噁唑-3-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate" is a chemical entity that can be synthesized from related tert-butyl carbamate derivatives. These derivatives are of interest due to their potential applications in organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, which then behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine from its tert-butyl carbamate derivative involves Suzuki cross-coupling reactions . Moreover, asymmetric Mannich reactions have been employed to synthesize chiral tert-butyl carbamate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic techniques. High-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy have been used to establish the structure of newly synthesized compounds . Additionally, computational methods such as density functional theory (DFT) can predict optimized geometric parameters and vibrational frequencies, which are in good agreement with experimental data .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a range of chemical reactions. Acid hydrolysis of N-tert-butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide leads to the formation of various hydrolysis products . Thionyl chloride-mediated synthesis can be used to prepare tert-butyl carbamate with Boc-involved neighboring group participation . Furthermore, these derivatives can be used as intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of an important intermediate for omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The vibrational frequencies, bond lengths, and bond angles can be determined experimentally and theoretically, providing insights into the stability and reactivity of these compounds . The HOMO and LUMO energies, along with other molecular energy values, are also important for understanding the electronic properties relevant to their potential applications .

科学研究应用

合成和催化

叔丁基N-[4-(4-溴苯基)-1,2-噁唑-3-基]氨基甲酸酯及其衍生物在各種有機化合物的合成中至關重要。例如,已證明三(III)鹵化物在無溶劑條件下使用(Boc)2O對胺進行N-叔丁氧羰基化時是高效催化劑,從而以極好的收率形成N-叔丁基氨基甲酸酯。此過程具有化學選擇性,且避免了競爭性副反應,突出了叔丁基氨基甲酸酯在合成化學中的用途(Chankeshwara & Chakraborti, 2006).

有機合成技術

該化合物及其相關結構用於有機合成,展示了其多功能性。例如,相關化合物叔丁基氨基甲酸酯可用作合成1,3,4-噁二唑和1,2,4-三唑衍生物的前體,展示了從酰胺製備到合成具有潛在生物活性的雜環化合物的廣泛應用(Ghoneim & Mohamed, 2013).

化學轉化

利用叔丁基氨基甲酸酯衍生物的化學轉化可以創建複雜的分子。一個值得注意的應用是通過對源自手性3-酰基-1,3-氧唑烷-2-酮的烯醇親電進攻涉及的對映選擇性途徑合成3-氨基丙酸衍生物,證明了該化合物在合成芳香族氨基酸的β-類似物中的作用(Arvanitis et al., 1998).

高級有機化學

進一步說明該化合物的用途,關於N-(3-噻吩基)氨基甲酸酯反應性的研究已使用叔丁基2-烯丙基-和N-烯丙基-3-噻吩基氨基甲酸酯作為底物來製備噻吩[3,2-b]吡咯,展示了在雜環化合物合成中的高級應用並探索了叔丁氧羰基的親核參與(Brugier, Outurquin, & Paulmier, 2001).

属性

IUPAC Name |

tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(18)16-12-11(8-19-17-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTZBNNVYZZTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NOC=C1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)

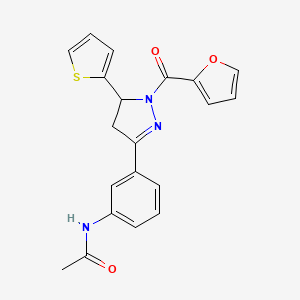

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

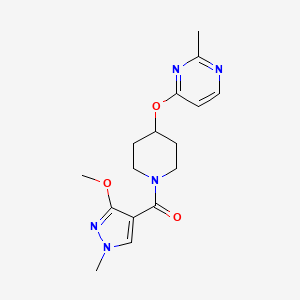

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)